2',5'-Diiodo-P-terphenyl

説明

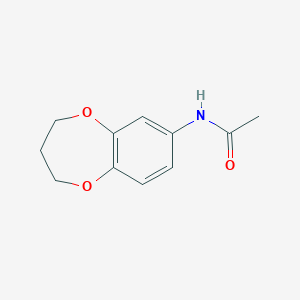

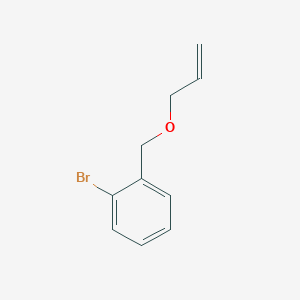

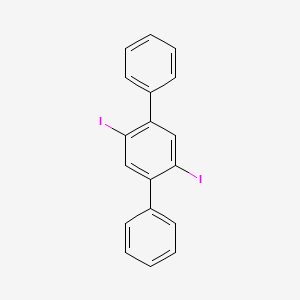

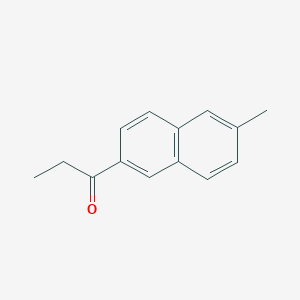

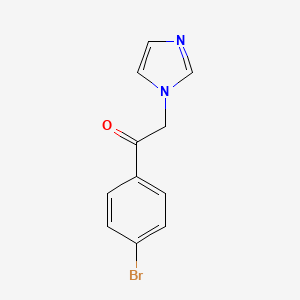

2’,5’-Diiodo-P-terphenyl is a chemical compound with the molecular formula C18H12I2 and a molecular weight of 482.10 g/mol . It belongs to the class of terphenyl derivatives . The compound consists of three phenyl rings connected by carbon-carbon bonds, with two iodine atoms substituted at specific positions .

Synthesis Analysis

The synthesis of 2’,5’-Diiodo-P-terphenyl involves the reaction of p-terphenyl (a tricyclic aromatic hydrocarbon) with iodine under specific conditions. The iodination occurs at the 2’ and 5’ positions of the central phenyl ring. Detailed synthetic pathways and reaction conditions are documented in the literature .

Molecular Structure Analysis

The molecular structure of 2’,5’-Diiodo-P-terphenyl consists of three fused benzene rings. The two iodine atoms are attached to the central phenyl ring. The compound exhibits planar geometry , and the diiodo substitution imparts significant polarity to the molecule. Refer to the provided spectra for further structural insights .

Chemical Reactions Analysis

2’,5’-Diiodo-P-terphenyl can participate in various chemical reactions, including substitution , reduction , and cross-coupling reactions. Its reactivity is influenced by the presence of iodine atoms and the aromatic character of the terphenyl framework. Researchers have explored its behavior in different reaction conditions .

科学的研究の応用

Ligand Synthesis and Coordination

- Sterically Encumbered Systems : 2,3,5,6-Ar4C6 ligands, including those derived from p-tert-butylphenyl, show potential in synthesizing compounds with two p-phenylene-bridged phosphorus centers. These ligands can lead to the creation of novel materials with unique phosphorus coordination, as seen in the synthesis of bis(dichlorophosphine) and bis(phosphine) compounds (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Biosynthesis Pathways

- Echosides Biosynthesis : p-Terphenyls are essential in nonribosomal peptide synthetase-like enzyme (NRPS-like) mediated biosynthesis of echosides. The transformation from dihydroxybenzoquinone to 2',3',5'-trihydroxy-benzene, involving enzymes EchB and EchC, highlights p-terphenyl's role in natural product synthesis in bacteria (Zhu et al., 2021).

Optical and Electronic Applications

Nonlinear Optical Response : Fluorinated terphenyl compounds have been investigated for their third-order nonlinear optical properties. The study finds significant potential for these compounds in optoelectronic applications, surpassing the performance of traditional nonlinear optical materials like para-nitroaniline (Adeel et al., 2021).

Vacuum UV Polarization Spectroscopy : p-Terphenyl's role in optical devices is enhanced by its electronic transitions, as studied using synchrotron radiation linear dichroism spectroscopy. This insight is pivotal for applications like wavelength shifters (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).

Organo-Catalyst for Photoreactions : Modified p-terphenyl, with added sulfonate groups and an SO2-bridge, functions as a potent photocatalyst under LED-driven conditions. This demonstrates its utility in sustainable chemical processes (Bertrams & Kerzig, 2021).

Structural and Material Science

- Ladder Bis-Silicon-Bridged p-Terphenyls : Novel synthesis methods have enabled the creation of ladder-type p-terphenyl derivatives with unique structural and photophysical properties. These findings open up avenues in material science for p-terphenyl derivatives (Li, Xiang, & Xu, 2007).

Additional Research Aspects

CO2 Reduction System : p-Terphenyl is instrumental in the photoreduction of CO2, acting as a photosensitizer in cobalt macrocycle-based catalytic systems. This application demonstrates its potential in energy conversion and environmental applications (Ogata, Yanagida, Brunschwig, & Fujita, 1995).

Metal Derivatives and Sensing : Terphenyl-phenanthroline conjugates are shown to be effective Zn2+ sensors. The addition of H2PO4(-) induces changes in emission wavelength, highlighting the compound's utility in chemical sensing (Bhalla, Tejpal, & Kumar, 2012).

特性

IUPAC Name |

1,4-diiodo-2,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWNLYZBUNSDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539777 | |

| Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Diiodo-P-terphenyl | |

CAS RN |

96843-21-9 | |

| Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)